molecular formula C8H6BrCl2F B6204161 2-(1-bromoethyl)-1,3-dichloro-4-fluorobenzene CAS No. 1331786-28-7

2-(1-bromoethyl)-1,3-dichloro-4-fluorobenzene

Cat. No.: B6204161
CAS No.: 1331786-28-7
M. Wt: 271.9
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Description

2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene is an organic compound belonging to the class of halogenated aromatic hydrocarbons. This compound features a benzene ring substituted with bromine, chlorine, and fluorine atoms, making it a versatile intermediate in organic synthesis and various industrial applications.

Properties

CAS No.

1331786-28-7

Molecular Formula

C8H6BrCl2F

Molecular Weight

271.9

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-bromoethyl)-1,3-dichloro-4-fluorobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination of 1,3-dichloro-4-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity. Large-scale production often employs automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Elimination: Formation of alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-bromoethyl)-1,3-dichloro-4-fluorobenzene involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The molecular targets include electrophilic centers on the benzene ring, where nucleophiles attack, and the elimination of hydrogen halides under basic conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Bromoethyl)-1,3-dichlorobenzene
  • 2-(1-Bromoethyl)-4-fluorobenzene
  • 1,3-Dichloro-4-fluorobenzene

Uniqueness

2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene is unique due to the presence of multiple halogen substituents, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis. The combination of bromine, chlorine, and fluorine atoms allows for selective functionalization and the formation of diverse derivatives .

Biological Activity

2-(1-bromoethyl)-1,3-dichloro-4-fluorobenzene is a halogenated aromatic compound that has drawn attention due to its potential biological activity. This compound's structure, characterized by the presence of bromine, chlorine, and fluorine atoms, suggests significant reactivity and interaction with biological systems. Understanding its biological activity is crucial for its applications in medicinal chemistry and environmental science.

The biological activity of this compound primarily arises from its electrophilic nature, which enables it to participate in electrophilic aromatic substitution reactions. This mechanism allows the compound to interact with various biomolecules, including proteins and nucleic acids, potentially leading to cellular damage or modulation of biochemical pathways.

Target Interactions

  • Proteins : The compound can form covalent bonds with nucleophilic amino acid residues in proteins, affecting enzyme activity and protein function.
  • DNA : It may interact with DNA, leading to mutagenic effects or interference with replication processes.

Pharmacokinetics

Research indicates that halogenated compounds like this compound are typically absorbed through the gastrointestinal tract. They undergo hepatic metabolism and are excreted via renal pathways. The pharmacokinetic profile suggests that environmental factors such as pH and temperature can influence the compound's stability and reactivity in biological systems.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of halogenated benzenes, including this compound. The compound has shown varying degrees of activity against different bacterial strains:

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1550
Escherichia coli12100
Klebsiella pneumoniae10200

These results indicate that while the compound exhibits some antibacterial properties, its effectiveness varies significantly among different strains .

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated using various cell lines. The compound demonstrated significant cytotoxicity at higher concentrations, suggesting a potential for use in cancer research:

Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

These findings highlight the need for further investigation into the mechanisms underlying its cytotoxic effects and potential therapeutic applications .

Case Studies

One notable study investigated the effects of this compound on histone acetylation processes in cancer cells. The compound was found to inhibit histone acetyltransferase (HAT) activity, leading to altered gene expression profiles associated with tumor progression. This suggests a dual role where the compound could act as both an antimicrobial agent and a modulator of epigenetic factors in cancer biology .

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